molecular formula C20H12F4N4O3 B2749897 6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1359407-60-5

6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2749897
CAS No.: 1359407-60-5
M. Wt: 432.335
InChI Key: BILXKMVZJUTVJL-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H12F4N4O3 and its molecular weight is 432.335. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound has been synthesized and evaluated for its affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This research indicates potential applications in neurodegenerative disorders imaging (Fookes et al., 2008).

Antioxidant and Anticancer Properties

Another study investigated the in vitro antioxidant property of similar compounds, demonstrating their potential as potent antioxidants and anticancer agents. This research suggests their effectiveness in inducing apoptosis in cancer cells, particularly in HepG2 cells (Sunil et al., 2010).

Antimicrobial Activity

Compounds bearing structural similarities to the queried compound have shown significant antimicrobial activities. These activities were examined against various types of bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (Abou-Elmagd et al., 2015).

Antitumor Properties

Fluorinated benzothiazoles, related to the queried compound, have been synthesized and displayed potent cytotoxicity in vitro against various cancer cell lines. This suggests their potential utility in antitumor applications (Hutchinson et al., 2001).

Antiangiogenic and Antioxidant Agents

A study on pyridazinones, similar to the queried compound, highlights their role as anticancer, antiangiogenic, and antioxidant agents. These compounds showed promising inhibitory activity against human cancer cell lines and proangiogenic cytokines (Kamble et al., 2015).

Anti-HAV Activity

Novel derivatives of triazolo[4,3-b]pyridazine, structurally related to the queried compound, have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential applications in antiviral drug development (Shamroukh & Ali, 2008).

Organic Light-Emitting Diodes (OLEDs)

The use of similar compounds in the development of OLEDs, particularly for achieving high efficiency with low efficiency roll-off, indicates potential applications in display technologies (Jin et al., 2014).

Molecular Structure and Thermodynamic Properties

Research on the molecular structure and thermodynamic properties of related oxadiazoles provides insights into their stability and functional relationship with temperature, which is crucial for various scientific applications (You-hui, 2011).

Properties

IUPAC Name

6-(2-fluorophenyl)-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4O3/c21-15-4-2-1-3-14(15)16-9-10-18(29)28(26-16)11-17-25-19(27-31-17)12-5-7-13(8-6-12)30-20(22,23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILXKMVZJUTVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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